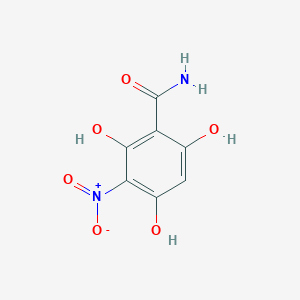
2,4,6-Trihydroxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trihydroxy-3-nitrobenzamide is an organic compound characterized by the presence of three hydroxyl groups and one nitro group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxy-3-nitrobenzamide typically involves the nitration of benzamide followed by hydroxylation. One common method involves the nitration of benzamide using nitric acid and sulfuric acid to introduce the nitro group. The resulting 3-nitrobenzamide is then subjected to hydroxylation using a suitable hydroxylating agent such as hydrogen peroxide or a hydroxyl radical source .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反应分析
Types of Reactions: 2,4,6-Trihydroxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Aminobenzamides.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its inhibitory effects on certain enzymes and proteins.
Medicine: Explored for its potential antiviral properties, particularly against hepatitis C virus.
Industry: Utilized in the development of herbicides due to its ability to inhibit photosynthetic electron transport
作用机制
The mechanism of action of 2,4,6-Trihydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antiviral activity against hepatitis C virus is attributed to its inhibition of the NS3-NS4A protease, a crucial enzyme in the viral replication process. The compound binds to the active site of the protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication . Additionally, its herbicidal activity is linked to its ability to disrupt photosynthetic electron transport by binding to the quinone-binding protein in the photosystem II complex .
相似化合物的比较
3-Nitrobenzamide: Lacks the hydroxyl groups, resulting in different chemical reactivity and biological activity.
2,4,6-Trihydroxybenzamide:
2,4-Dinitrophenylhydrazine: Contains two nitro groups and is used in different chemical contexts, such as the detection of carbonyl compounds.
Uniqueness: 2,4,6-Trihydroxy-3-nitrobenzamide is unique due to the combination of hydroxyl and nitro groups on the benzamide core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
属性
CAS 编号 |
136850-51-6 |
|---|---|
分子式 |
C7H6N2O6 |
分子量 |
214.13 g/mol |
IUPAC 名称 |
2,4,6-trihydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H6N2O6/c8-7(13)4-2(10)1-3(11)5(6(4)12)9(14)15/h1,10-12H,(H2,8,13) |
InChI 键 |
CEHJYEXLKQVWOT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(C(=C1O)[N+](=O)[O-])O)C(=O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


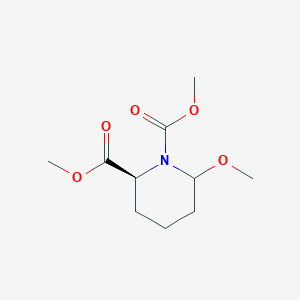
![4-[(12-Bromododecyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14262415.png)
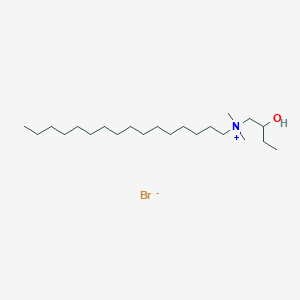
![[(1S)-1-Phenylethyl]carbamyl chloride](/img/structure/B14262429.png)
![O-[(2-Nitrophenyl)methyl]-L-serine](/img/structure/B14262440.png)
![Benzene, 1-methyl-4-[(phenylsulfinyl)methyl]-](/img/structure/B14262452.png)
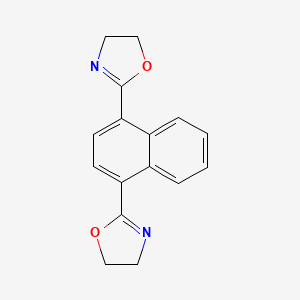
![N~1~,N~8~-Bis{6-[(2-phenylethyl)amino]hexyl}octane-1,8-diamine](/img/structure/B14262467.png)
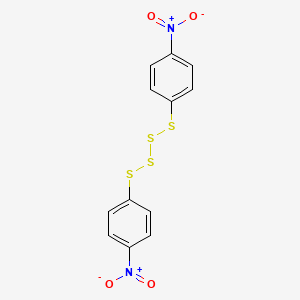
![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)

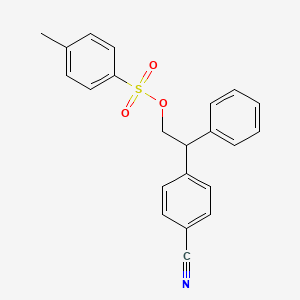
![N-[1-(2-Hydroxyphenyl)propan-2-yl]acetamide](/img/structure/B14262489.png)
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, methyl ester](/img/structure/B14262496.png)
